molecular formula C6H7N3O3 B159871 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone CAS No. 137890-10-9

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Cat. No.: B159871
CAS No.: 137890-10-9
M. Wt: 169.14 g/mol
InChI Key: IPZOMPOVKHIXAL-UHFFFAOYSA-N
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Description

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a pyrazole derivative characterized by a methyl group at the 1-position, a nitro group at the 4-position, and an acetyl (ethanone) group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Properties

IUPAC Name

1-(1-methyl-4-nitropyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-8(2)7-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZOMPOVKHIXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426894
Record name 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137890-10-9
Record name 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Pyrazole Alcohol Precursors

A common approach involves oxidizing 1-(1-methyl-1H-pyrazol-4-yl)ethanol to the corresponding ethanone. Manganese(IV) oxide (MnO₂) in dichloromethane at 0–20°C for 14 hours achieves a 91% yield of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. This method benefits from mild conditions and high efficiency.

YieldReaction ConditionsKey Steps
91%MnO₂, CH₂Cl₂, 0–20°C, 14 hOxidation of alcohol to ketone; filtration and solvent evaporation

Bromination for Intermediate Synthesis

Bromination at the acetyl position enables further derivatization. Using pyridinium tribromide in dichloromethane/ethanol (1:1) at room temperature for 3 hours produces 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in 89% yield . The reaction proceeds via electrophilic bromination, with the acetyl group directing substitution.

YieldReaction ConditionsKey Steps
89%PyHBr₃, CH₂Cl₂/EtOH, RT, 3 hBromination; aqueous workup and drying

Alternative Synthetic Routes

Friedel-Crafts Acylation

Direct acylation of 1-methyl-4-nitro-1H-pyrazole using acetyl chloride and AlCl₃ in dichloromethane has been attempted. However, this method yields only 20% due to competing decomposition and poor electrophilic activation.

YieldReaction ConditionsKey Steps
20%AcCl, AlCl₃, CH₂Cl₂, refluxAcylation; column chromatography

Cross-Coupling Approaches

Palladium-catalyzed coupling of 1-methyl-4-nitro-1H-pyrazole with acetyl precursors remains underexplored. A model reaction using 1-methyl-4-iodopyrazole, vinyl ether, and Pd(OAc)₂/1,3-bis(diphenylphosphino)propane in n-butanol achieves moderate yields (40–60%).

Reaction Optimization and Scalability

Solvent and Catalyst Screening

  • Oxidation : MnO₂ in CH₂Cl₂ outperforms CrO₃-based systems, reducing toxicity.

  • Bromination : Ethanol co-solvents enhance pyridinium tribromide solubility, improving reaction homogeneity.

Temperature and Time Dependence

  • Nitration : Lower temperatures (0–5°C) favor mono-nitration, while prolonged times (>6 h) increase side products.

  • Bromination : Completion within 3 hours at RT minimizes di-brominated byproducts.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include N-methyl (δ 3.93 ppm), acetyl (δ 2.42 ppm), and pyrazole protons (δ 7.85–8.47 ppm).

  • IR : Strong C=O stretch at ~1700 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.

Purity Assessment

HPLC with a C18 column (MeCN/H₂O gradient) confirms >95% purity. LC-MS (ESI+) shows m/z 169.14 [M+H]⁺, consistent with the molecular formula C₆H₇N₃O₃.

Industrial and Environmental Considerations

Waste Management

  • MnO₂ residues from oxidation require filtration and disposal as heavy metal waste.

  • Bromination byproducts (HBr) are neutralized with NaOH before aqueous release.

Scale-Up Challenges

  • Nitration : Exothermicity necessitates jacketed reactors for temperature control.

  • Cost Efficiency : MnO₂ is reusable after regeneration, reducing long-term expenses .

Chemical Reactions Analysis

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents and functional groups of structurally related pyrazole derivatives:

Compound Name Pyrazole Substituents (Positions) Functional Groups Key References
1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone 1-Me, 4-NO₂, 3-COCH₃ Nitro, Acetyl Target Compound
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone 1-Ph, 3-Me, 4-COCH₃ Acetyl, Phenyl
1-(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone 1-p-Tolyl, 3-Me, 4-COCH₃, 5-OH Hydroxyl, Acetyl
1-[3-Methyl-1-phenyl-5-(1-phenylethyl)-1H-pyrazol-4-yl]ethanone 1-Ph, 3-Me, 4-COCH₃, 5-PhCH₂CH₂ Acetyl, Bulky Alkyl
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone 1-Me, 4-NH₂, 3-COCH₃ Amino, Acetyl

Key Observations :

  • Nitro vs.
  • Phenyl vs.
  • Hydroxyl Groups : The hydroxyl group in increases polarity, improving solubility but possibly reducing membrane permeability.

Spectroscopic Properties

  • IR Spectroscopy: The nitro group (NO₂) in the target compound exhibits strong asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹, absent in amino-substituted analogs . Acetyl C=O stretches appear at ~1710–1720 cm⁻¹ across all compounds, as seen in .
  • NMR Spectroscopy :
    • The acetyl methyl group in the target compound resonates at δ ~2.50 ppm (¹H) and δ ~23–25 ppm (¹³C), consistent with analogs .
    • Aromatic protons in phenyl-substituted derivatives (e.g., ) show complex splitting patterns at δ 7.3–7.6 ppm .

Physical Properties

Compound Melting Point (°C) Solubility (Polarity)
Target Compound Not Reported Moderate (Nitro group)
1-(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone 275 High (Hydroxyl)
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Not Reported Low (Phenyl)

Biological Activity

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2

This compound features a pyrazole ring with a methyl and nitro substituent, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce TNF-α levels by up to 85% at specific concentrations, showcasing their potential in treating inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented. A comparative study highlighted that derivatives containing the pyrazole moiety exhibited potent activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups, such as amides or piperidine moieties, significantly enhances their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
1-(1-methyl-4-nitro-pyrazol)E. coli20
1-(1-methyl-4-nitro-pyrazol)S. aureus25
1-(1-methyl-4-nitro-pyrazol)Klebsiella pneumoniae18

3. Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. For example, certain derivatives were found to inhibit cell growth in breast cancer cell lines by disrupting cell cycle progression .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Anti-inflammatory Effects : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit inflammatory markers in vitro. Compounds were tested against LPS-induced inflammation models, showing significant reductions in cytokine production.
  • Antimicrobial Efficacy : In another investigation, a novel pyrazole derivative was synthesized and tested against resistant strains of bacteria. The results indicated that the compound exhibited superior antimicrobial activity compared to traditional antibiotics.
  • Anticancer Activity : A recent study focused on the effects of a pyrazole derivative on human cancer cell lines revealed that it could effectively induce apoptosis through caspase activation pathways.

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